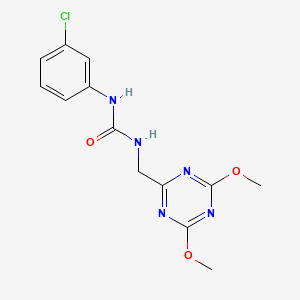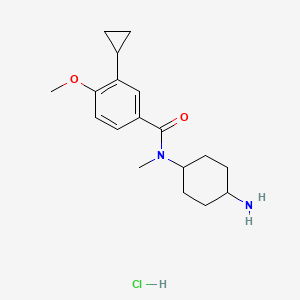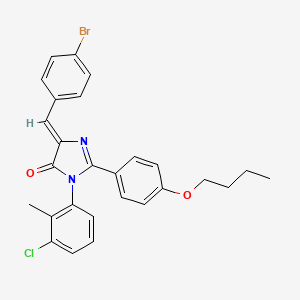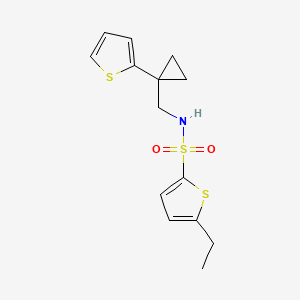
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known as MNPA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and biochemistry. MNPA is a member of the sulfonyl amide family of compounds, which are known to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Scintillation Materials
Plastic scintillators based on polymethyl methacrylate (PMMA) have been explored for their scintillation properties, which are essential in radiation detection technologies. Research has shown that substituting conventional solvents like naphthalene with derivatives like octadeuteronaphthalene does not affect the scintillation efficiency, thermal stability, or radiation-damage stability of these materials (Salimgareeva & Kolesov, 2005).
Environmental Contaminants
Naphthalene derivatives, such as parabens, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, these compounds are ubiquitous in surface waters and sediments due to continuous introduction from consumer products. The potential for forming halogenated by-products through reactions with free chlorine has been a concern, necessitating further studies on their environmental impact (Haman et al., 2015).
Medicinal Chemistry
Naphthalimide derivatives, featuring a naphthalene framework, have shown extensive potential in medicinal applications. These compounds interact with biological molecules via noncovalent bonds, displaying activity as anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimides have even entered clinical trials for cancer treatment, highlighting their significant therapeutic potential (Gong et al., 2016).
Corrosion Inhibitors
Research on phthalocyanine and naphthalocyanine derivatives has identified these compounds as effective corrosion inhibitors for various metals. Their ability to form strong chelating complexes with metallic atoms makes them suitable for protecting metals in aqueous and coating conditions against corrosion (Verma et al., 2021).
Biodegradation of Pollutants
The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is a major mechanism for the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation and microbial pathways involved in naphthalene degradation is crucial for enhancing bioremediation strategies and mitigating environmental pollution (Peng et al., 2008).
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-9-11-17(12-10-15)25(23,24)14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBAIBNTVCXCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylbenzenesulfonyl)-N-(naphthalen-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)








![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)
![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)

![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)